molecular formula C8H8BrNO3S B1527709 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one CAS No. 1207747-40-7

2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one

Cat. No. B1527709
M. Wt: 278.13 g/mol
InChI Key: SXACKVTVLIPSDZ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1207747-40-7 . It has a molecular weight of 278.13 . The IUPAC name for this compound is 2-bromo-1-(6-(methylsulfonyl)pyridin-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is 1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is C8H8BrNO3S . It has a molecular weight of 278.12 .

Scientific Research Applications

Activation of Methane and Ethane

Research on the selective oxidation of methane and ethane highlights the reactivity of sulfonated compounds in transforming hydrocarbons into more valuable chemicals. For instance, methane can be oxidized to methanesulfonic acid (MSA) in highly acidic media, offering an industrial route to MSA from methane and sulfur trioxide with high selectivity and yield. This process demonstrates the potential of sulfonated intermediates in activating methane, a challenging molecule due to its propensity for overoxidation (Díaz-Urrutia & Ott, 2019).

Synthesis of Complex Molecules

The reactivity of brominated and sulfonated compounds facilitates the synthesis of complex organic molecules. For example, the synthesis of tetrakis(2-pyridyl)methane demonstrates how nucleophilic aromatic substitution can be employed to create multifunctional ligands, potentially applicable in coordination chemistry and materials science (Matsumoto et al., 2003).

Radical-Scavenging Activity

Compounds derived from marine algae, including highly brominated phenols, exhibit potent radical-scavenging activity. This suggests that brominated derivatives similar to 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one could have applications in developing antioxidant agents (Duan et al., 2007).

Ligand Synthesis for Metal Coordination

The synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases the potential of sulfonamide derivatives in forming ligands for metal coordination. These compounds could be used in designing metal-organic frameworks (MOFs) or catalysts (Jacobs et al., 2013).

Enhancement of Acidity through Hydrogen Bond Networks

Research on the acidity enhancement of sulfonic acid derivatives by hydrogen bond networks suggests that modifications to the sulfonic acid group can significantly affect a compound's acidity. This principle could be applied to optimize catalysts or reagents for specific chemical reactions (Valadbeigi, 2021).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-1-(6-methylsulfonylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACKVTVLIPSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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